molecular formula C15H11N3O3S B2996480 N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 920161-50-8

N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide

Cat. No. B2996480
CAS RN: 920161-50-8
M. Wt: 313.33
InChI Key: PUDBRFVECIGIPD-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide” is a compound that contains a benzothiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of properties and applications . They have been used in the synthesis of anti-tubercular compounds and have shown potential in the development of new anti-HIV drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

Benzothiazole compounds can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been shown to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.

Advantages and Limitations for Lab Experiments

N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide. One area of research could involve the development of this compound-based drugs for the treatment of cancer, viral infections, and inflammation. Another area of research could involve the optimization of the synthesis method and the development of new derivatives with improved properties. Additionally, the potential use of this compound in material science could be further explored for the development of new materials with unique properties.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.

Synthesis Methods

N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with 4-hydroxybenzoyl chloride followed by the reaction with oxalyl chloride. Another method involves the reaction of 2-aminobenzenethiol with 4-hydroxybenzaldehyde followed by the reaction with oxalic acid. Both methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(4-hydroxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-10-7-5-9(6-8-10)16-13(20)14(21)18-15-17-11-3-1-2-4-12(11)22-15/h1-8,19H,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDBRFVECIGIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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